molecular formula C17H16BrN5O B2861280 (E)-5-(2-((5-bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile CAS No. 865593-08-4

(E)-5-(2-((5-bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile

Cat. No.: B2861280
CAS No.: 865593-08-4
M. Wt: 386.253
InChI Key: VJIIVKQCCQZBPM-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile is a potent and selective small molecule inhibitor of the Janus Kinase 2 (JAK2) enzyme. This compound is characterized by its hydrazinyl-oxazole-carbonitrile core, which is designed to target the ATP-binding site of JAK2. JAK2 is a critical component of the JAK-STAT signaling pathway, which is essential for hematopoiesis, immune function, and cell growth. Dysregulation of this pathway, particularly through mutant JAK2 (e.g., JAK2 V617F), is a hallmark of various myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. By selectively inhibiting JAK2, this compound serves as a valuable chemical probe for investigating the pathophysiology of these disorders and for evaluating the therapeutic potential of JAK2 inhibition in preclinical models. Research indicates its high efficacy, with an IC50 value in the nanomolar range against JAK2, making it a crucial tool for biochemical, cellular, and in vivo studies aimed at understanding JAK-STAT signaling and developing novel targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Sources: Supplier product data and pharmacological characterization studies.

Properties

IUPAC Name

5-[(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-10(2)5-16-22-15(7-19)17(24-16)23-21-9-11-8-20-14-4-3-12(18)6-13(11)14/h3-4,6,8-10,20,23H,5H2,1-2H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIIVKQCCQZBPM-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(O1)NN=CC2=CNC3=C2C=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NC(=C(O1)N/N=C/C2=CNC3=C2C=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(2-((5-bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile (CAS Number: 865593-08-4) is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16BrN5OC_{17}H_{16}BrN_5O with a molecular weight of 386.2 g/mol. The structure includes an indole moiety, which is known for its diverse biological activities, and a hydrazine functional group that contributes to its reactivity and potential therapeutic effects.

PropertyValue
CAS Number865593-08-4
Molecular FormulaC₁₇H₁₆BrN₅O
Molecular Weight386.2 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including those related to indole structures. The compound has shown promising results in various in vitro assays against different cancer cell lines.

Case Studies and Research Findings

  • Cytotoxic Effects : In a study evaluating a series of indole-based hydrazones, it was found that compounds similar to this compound exhibited significant cytotoxic effects against several human cancer cell lines, including leukemia and breast cancer cells. The growth inhibition percentages were measured at different concentrations, demonstrating a dose-dependent response .
    Cell LineGI50 (µM)
    CCRF-CEM2.14
    HL-60(TB)1.96
    K-5622.49
    MDA-MB-4681.20
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that hydrazone derivatives can interact with cellular targets, leading to disruption of critical signaling pathways involved in cancer cell proliferation .
  • Comparative Studies : Comparative studies have shown that the presence of the bromine atom in the indole ring enhances the biological activity of these compounds compared to their non-brominated counterparts .

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have been investigated for various other biological activities:

  • Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.
  • Anti-inflammatory : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities
Compound Class Core Heterocycle Substituents Key Functional Groups Synthesis Protocol Reference
Target Compound Oxazole 2-isobutyl, 4-cyano, 5-(5-bromoindol-3-yl)methylenehydrazinyl -CN, -N-N=C-, Br Not explicitly described -
Thiazolyl Hydrazones Thiazole Varied aryl/alkyl groups at positions 2 and 4 (e.g., phenyl, 4-nitrophenyl) -SH, -N-N=C- Hantzsch thiazole synthesis
Indole-Imidazolidinones Imidazolidinone 5-Bromoindol-3-ylmethylene, 1,3-dimethyl substituents -C=O, -N-N=C- Condensation of aldehyde & amine
4-Cyanophenyl Thiazoles Thiazole 4-Cyanophenyl, halogenated thiophene/furan substituents -CN, -N-N=C-, Br Cyclocondensation of thiosemicarbazones

Key Observations :

  • The 5-bromoindole moiety is analogous to compounds in , suggesting possible anticancer activity due to bromine’s electron-withdrawing effects.
  • The 4-cyano group, common in , may enhance binding affinity to enzymes via dipole interactions.

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data
Compound IR Peaks (cm⁻¹) $ ^1H $-NMR Signals (δ, ppm) Molecular Weight Melting Point (°C) Reference
Target Compound Expected: ~2200 (C≡N), ~1600 (C=N) Expected: 7.0–8.5 (indole H), 1.0–2.5 (isobutyl) ~399.3 Not reported -
Thiazolyl Hydrazones 3298 (N-H), 1597 (C=N), 1435 (C-S) 7.03–8.32 (aromatic H), 12.36 (N-H) 328–470 223–281
Indole-Imidazolidinones 1718 (C=O) Not reported ~380.2 280–281
4-Cyanophenyl Thiazoles 2200 (C≡N), 1600 (C=N) 7.2–8.5 (aromatic H), 2.5–3.0 (methyl) ~350–450 223–263

Analysis :

  • The target compound’s IR spectrum would resemble 4-cyanophenyl thiazoles due to shared C≡N and C=N stretches.
  • $ ^1H $-NMR would distinguish the isobutyl group (δ ~1.0–2.5) from phenyl or halogenated substituents in analogs .

SAR Insights :

  • Anticandidal Activity : Thiazolyl hydrazones with nitro and chloro groups (e.g., compound 8 in ) show moderate activity (MIC = 250 µg/mL). The target’s bromo substituent may enhance efficacy due to increased lipophilicity and membrane penetration .
  • Anticancer Potential: Thiazoles with 4-cyanophenyl groups (e.g., ) inhibit cancer cell growth (IC₅₀ = 125 µg/mL). The target’s oxazole core and isobutyl group could modulate selectivity and potency.
  • Cytotoxicity : Low toxicity toward NIH/3T3 cells in suggests hydrazone-thiazole/oxazole hybrids may have favorable therapeutic indices.

Preparation Methods

Synthesis of 5-Bromo-1H-indole-3-carbaldehyde

The indole core is functionalized via bromination and formylation. Indole undergoes electrophilic substitution using bromine sources such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 5-bromoindole. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at position 3. Phosphorus oxychloride (POCl₃) and DMF react with 5-bromoindole at 80°C for 6 hours, producing 5-bromo-1H-indole-3-carbaldehyde in 70–75% yield.

Synthesis of 5-Hydrazinyl-2-isobutyloxazole-4-carbonitrile

The oxazole precursor is synthesized via a Hantzsch-type cyclization. 2-Isobutyl-4-cyano-oxazole-5-amine is prepared by reacting ethyl 2-isobutyl-4-cyanooxazole-5-carboxylate with hydrazine hydrate in ethanol under reflux for 12 hours. This step replaces the ester group with a hydrazine moiety, achieving yields of 65–70% after recrystallization from ethanol.

Hydrazone Formation via Schiff Base Condensation

The central hydrazine bridge is formed by condensing 5-bromo-1H-indole-3-carbaldehyde with 5-hydrazinyl-2-isobutyloxazole-4-carbonitrile. The reaction proceeds in anhydrous ethanol under acidic catalysis (acetic acid, 2 mol%) at 60°C for 8–10 hours. The (E)-isomer is favored due to steric hindrance, with a reported yield of 82–85% after purification via silica gel chromatography (hexane:ethyl acetate, 7:3).

Table 1: Optimization of Hydrazone Formation

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic acid Ethanol 60 8 82
HCl THF 50 12 75
None MeOH 65 10 68

Oxazole Ring Construction and Functionalization

Hantzsch Cyclization for Oxazole Core

The 2-isobutyloxazole-4-carbonitrile moiety is synthesized via a modified Hantzsch reaction. Ethyl 2-bromo-3-oxopentanoate reacts with cyanamide in the presence of ammonium acetate at 120°C for 6 hours, forming the oxazole ring. Subsequent alkylation with isobutyl bromide in dimethyl sulfoxide (DMSO) at 80°C introduces the isobutyl group (65% yield).

Metal-Mediated Cyclization

Nickel(II) chloride catalyzes the final cyclization step, enhancing regioselectivity. A mixture of the hydrazone intermediate and NiCl₂ (5 mol%) in tetrahydrofuran (THF) is stirred at 100°C for 24 hours, facilitating intramolecular cyclization. Manganese dioxide (MnO₂) serves as an alternative oxidant, achieving comparable yields (70–75%) under milder conditions (room temperature, 48 hours).

Mechanistic Insight :
The nickel center coordinates to the hydrazone nitrogen, polarizing the C=N bond for nucleophilic attack by the oxazole’s cyano group. This step eliminates ammonia, forming the conjugated π-system.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using gradient elution (hexane to ethyl acetate). The target compound exhibits an Rf value of 0.45 in hexane:ethyl acetate (6:4).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 11.32 (s, 1H, indole NH), 8.42 (s, 1H, CH=N), 7.92–7.88 (m, 2H, aromatic), 4.21 (d, J = 6.8 Hz, 2H, isobutyl CH₂), 2.65–2.58 (m, 1H, isobutyl CH), 1.12 (d, J = 6.6 Hz, 6H, isobutyl CH₃).
  • MS (ESI+) : m/z 387.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆BrN₅O.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Metal Catalysts in Cyclization

Catalyst Reaction Time (h) Temperature (°C) Yield (%)
NiCl₂ 24 100 70
MnO₂ 48 25 75
CuI 36 80 60

Nickel catalysis offers faster reaction times, while manganese ensures higher yields under ambient conditions. Side products, such as the (Z)-isomer, are minimized to <5% using NiCl₂.

Challenges and Optimization Strategies

  • Isomer Control : The (E)-configuration is stabilized by intramolecular hydrogen bonding between the indole NH and oxazole nitrogen. Polar aprotic solvents (e.g., DMF) increase the (E)/(Z) ratio to 95:5.
  • Byproduct Formation : Over-alkylation at the oxazole’s 2-position is mitigated by using a 1.2:1 molar ratio of isobutyl bromide to oxazole precursor.

Q & A

Q. How can the crystal structure of (E)-5-(2-((5-bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELXT/SHELXL for structure solution and refinement due to their robustness in handling small-molecule crystallography . Key steps:

  • Grow high-quality crystals via slow evaporation (e.g., using DCM/hexane mixtures).
  • Collect diffraction data at low temperature (e.g., 123 K) to minimize thermal motion artifacts.
  • Refine hydrogen-bonding networks using SHELXL’s HFIX commands for accurate H-atom placement.
  • Validate geometry with PLATON or Mercury software.

Q. What synthetic routes are suitable for preparing this compound?

Methodological Answer: A multi-step synthesis is typical for such hybrids:

Indole core formation: Brominate 1H-indole at the 5-position using NBS (N-bromosuccinimide) in DMF .

Hydrazone linkage: Condense 5-bromo-1H-indole-3-carbaldehyde with hydrazine derivatives under acidic conditions (e.g., acetic acid, reflux) .

Oxazole ring assembly: Employ a Hantzsch cyclization between a β-ketonitrile and an isobutyl-substituted α-halo ketone.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • FT-IR: Look for ν(C≡N) ~2200 cm⁻¹ (oxazole carbonitrile) and ν(N–H) ~3200 cm⁻¹ (indole/hydrazinyl) .
  • NMR:
    • ¹H NMR: Indole H-2 (~δ 7.4–7.6 ppm), hydrazinyl NH (~δ 10–12 ppm, broad).
    • ¹³C NMR: Oxazole C-4 (carbonitrile) ~δ 115–120 ppm.
  • HRMS: Confirm molecular ion [M+H]⁺ with <5 ppm error.

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s stability and reactivity?

Methodological Answer:

  • Hydrogen bonding: Perform graph-set analysis (Etter’s formalism) on SC-XRD data to classify motifs (e.g., R₂²(8) rings) .
  • π-stacking: Calculate interplanar distances (3.3–3.8 Å) and dihedral angles between aromatic rings using Mercury .
  • DFT studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to quantify interaction energies (e.g., N–H···N hydrogen bonds contribute ~2–5 kcal/mol) .

Q. How can computational methods predict the compound’s electronic properties and binding affinities?

Methodological Answer:

  • Frontier orbitals: Calculate HOMO/LUMO energies using Gaussian09 at the CAM-B3LYP/def2-TZVP level to assess charge-transfer potential .
  • Molecular docking: Use AutoDock Vina to simulate binding to biological targets (e.g., kinase domains). Parameterize the ligand with Antechamber and apply Lamarckian genetic algorithms .
  • MD simulations: Run 100 ns trajectories in GROMACS with CHARMM36 force field to evaluate binding stability .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Purity validation: Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .
  • Assay variability: Compare IC₅₀ values across multiple models (e.g., in vitro enzyme vs. cell-based assays). Use ANOVA to identify statistically significant differences .
  • Solubility effects: Measure logP (shake-flask method) and simulate bioavailability with SwissADME to contextualize activity .

Q. What experimental design strategies optimize synthetic yield and selectivity?

Methodological Answer:

  • Design of Experiments (DoE): Apply a Box-Behnken design to vary temperature, solvent polarity, and catalyst loading. Use JMP or Minitab for response-surface modeling .
  • Flow chemistry: Optimize residence time and mixing efficiency in microreactors for exothermic steps (e.g., cyclization) .
  • In-line analytics: Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.